molecular formula C7H6O4 B12423462 3,4-Dihydroxybenzoic Acid-d3

3,4-Dihydroxybenzoic Acid-d3

Cat. No.: B12423462
M. Wt: 157.14 g/mol
InChI Key: YQUVCSBJEUQKSH-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protocatechuic acid-d3 is a deuterated form of protocatechuic acid, a naturally occurring phenolic acid. Protocatechuic acid is widely distributed in various plants and is known for its antioxidant properties. The deuterated form, protocatechuic acid-d3, is often used in scientific research to study metabolic pathways and mechanisms due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Protocatechuic acid-d3 can be synthesized through the deuteration of protocatechuic acid. One common method involves the use of deuterated reagents in the presence of a catalyst. For example, protocatechuic acid can be reacted with deuterated water (D2O) in the presence of a palladium catalyst to replace the hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of protocatechuic acid-d3 typically involves the use of biotechnological methods. One approach is the fermentation of genetically engineered microorganisms, such as Escherichia coli, which have been modified to produce protocatechuic acid. The deuteration process can then be carried out using deuterated water or other deuterated reagents.

Chemical Reactions Analysis

Types of Reactions

Protocatechuic acid-d3 undergoes various chemical reactions, including:

    Oxidation: Protocatechuic acid-d3 can be oxidized to form quinones.

    Reduction: It can be reduced to form catechols.

    Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Catechols

    Substitution: Various substituted phenolic compounds

Scientific Research Applications

Protocatechuic acid-d3 has a wide range of scientific research applications:

    Chemistry: Used as a stable isotope-labeled compound in studies of metabolic pathways and reaction mechanisms.

    Biology: Employed in tracing studies to understand the metabolism of phenolic acids in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.

    Industry: Used in the development of bioplastics and other polymeric materials due to its antioxidant properties.

Mechanism of Action

Protocatechuic acid-d3 exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. The compound also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.

Comparison with Similar Compounds

Protocatechuic acid-d3 is similar to other phenolic acids such as gallic acid, caffeic acid, vanillic acid, and syringic acid. it is unique in its deuterated form, which makes it particularly useful for tracing studies and metabolic research. The stable isotope labeling allows for precise tracking of the compound in various biological and chemical processes.

List of Similar Compounds

  • Gallic acid
  • Caffeic acid
  • Vanillic acid
  • Syringic acid

Properties

Molecular Formula

C7H6O4

Molecular Weight

157.14 g/mol

IUPAC Name

2,3,6-trideuterio-4,5-dihydroxybenzoic acid

InChI

InChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H,(H,10,11)/i1D,2D,3D

InChI Key

YQUVCSBJEUQKSH-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])O)O)[2H]

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.